

minimizing off-target effects of Sar(9)-Met(O2)(11)-Substance P

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Compound of Interest

Compound Name: substance P, Sar(9)-Met(O2)(11)-

CAS No.: 110880-55-2

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Technical Support Center: Sar(9)-Met(O2)(11)-Substance P

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Sar(9)-Met(O2)(11)-Substance P and minimize its off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Sar(9)-Met(O2)(11)-Substance P and what is its primary mechanism of action?

A1: Sar(9)-Met(O2)(11)-Substance P is a synthetic, potent, and highly selective agonist for the neurokinin-1 (NK1) receptor.^[1] It is an analog of the endogenous neuropeptide, Substance P.^[2] Its primary mechanism of action is to bind to and activate the NK1 receptor, which is a G-protein coupled receptor (GPCR).^[3] This activation initiates downstream intracellular signaling cascades.

Q2: What are the known off-target effects of Sar(9)-Met(O2)(11)-Substance P?

A2: Sar(9)-Met(O2)(11)-Substance P is characterized by its high selectivity for the NK1 receptor. Studies have shown that neurokinin-2 (NK2) and neurokinin-3 (NK3) receptor analogs are virtually inactive at the [3H]-[Sar9,Met(O2)11]-Substance P binding site, indicating minimal off-target binding to these related tachykinin receptors.[4] Therefore, most observed "off-target" or undesirable effects are typically extensions of its potent on-target activity at the NK1 receptor in tissues or brain regions not under investigation. These can include cardiovascular changes, behavioral alterations, and neurogenic inflammation.[5][6][7]

Q3: How should I store and handle Sar(9)-Met(O2)(11)-Substance P?

A3: For long-term storage, lyophilized Sar(9)-Met(O2)(11)-Substance P should be stored at -20°C or -80°C.[8] Once reconstituted in a solvent, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[6]

Q4: In what solvents can I dissolve Sar(9)-Met(O2)(11)-Substance P?

A4: Sar(9)-Met(O2)(11)-Substance P is soluble in sterile water up to 1 mg/ml. For in vitro experiments, it is advisable to use sterile, nuclease-free water or a buffer appropriate for your assay. If you encounter solubility issues, gentle warming to 37°C or sonication may aid dissolution.[6] Always prepare fresh solutions for your experiments.

Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
No or weak biological response	1. Peptide degradation: Improper storage or handling.	- Ensure the peptide was stored correctly at -20°C or -80°C. - Avoid multiple freeze-thaw cycles by preparing aliquots. - Prepare fresh solutions before each experiment.
	2. Incorrect dosage: The concentration used is too low.	- Perform a dose-response curve to determine the optimal concentration for your specific model or assay. Published in vivo doses in rats range from 10-100 pmol via intracerebroventricular (i.c.v.) injection. [5] [6]
	3. Inactive peptide: The peptide may have lost its activity.	- Purchase the peptide from a reputable supplier and check the certificate of analysis for purity (typically ≥95%).
High variability in results	1. Inconsistent peptide concentration: Inaccurate pipetting or dilution.	- Use calibrated pipettes and perform serial dilutions carefully.
	2. Biological variability: Differences in animal responses or cell line passages.	- Increase the sample size (n) to improve statistical power. - Standardize the experimental conditions as much as possible.
Unexpected cardiovascular effects (e.g., changes in blood pressure and heart rate)	1. On-target NK1 receptor activation: This is a known physiological effect of NK1 receptor agonists.	- Be aware that intracerebroventricular administration of 10-100 pmol in rats can increase mean arterial blood pressure and heart rate. [5] [6] - Consider

using a lower dose if this effect is confounding your results. - If possible, use local administration to the tissue of interest to minimize systemic effects.

Unintended behavioral changes in animal models (e.g., grooming, sniffing)

1. On-target NK1 receptor activation in the central nervous system: This is a documented behavioral effect.

- Intracerebroventricular administration of Sar(9)-Met(O2)(11)-Substance P has been shown to induce grooming and sniffing behaviors in rats.[5][6] - If these behaviors interfere with your primary endpoint, consider alternative routes of administration or lower doses.

Data Presentation

Table 1: Receptor Binding Affinity of Sar(9)-Met(O2)(11)-Substance P

Receptor	Ligand	Preparation	Kd (nM)	Bmax (fmol/mg protein)	Reference
NK1	[3H]-[Sar9, Met(O2)11]-Substance P	Rat brain membranes	1.4 ± 0.5	160 ± 3.0	[4]
NK1	[3H][Sar9, Met(O2)11]-Substance P	Rat brain membranes	2	56	[1]
NK1	125I-BH[Sar9, Met(O2)11]-SP	Rat brain homogenates	1.0	15	[1]

Table 2: Selectivity Profile of [3H]-[Sar9, Met(O2)11]-Substance P Binding Site

Competing Ligand	Receptor Selectivity	Activity	Reference
Substance P	NK1	Potent competitor	[4]
Unlabeled [Sar9, Met(O2)11]-SP	NK1	Potent competitor	[4]
NK2 analogues	NK2	Virtually inactive	[4]
NK3 analogues	NK3	Virtually inactive	[4]

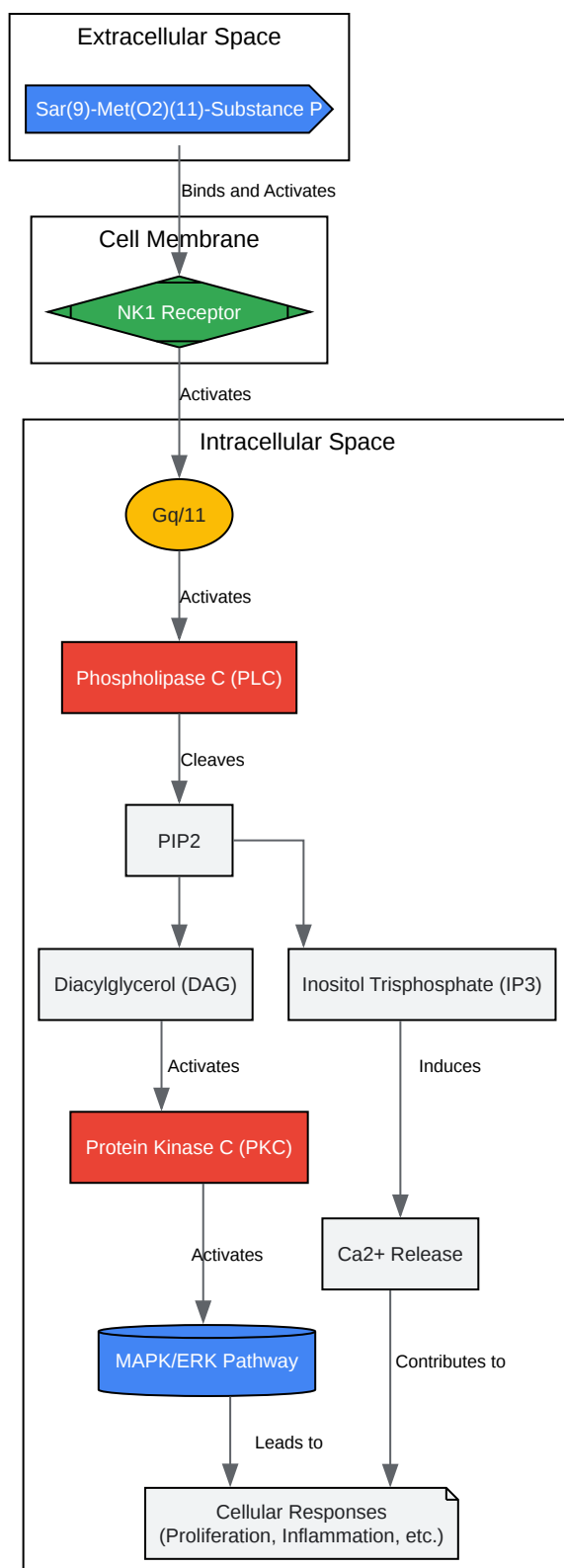
Experimental Protocols

1. In Vivo Cardiovascular and Behavioral Assessment in Rats

- Objective: To assess the central effects of Sar(9)-Met(O2)(11)-Substance P on cardiovascular parameters and behavior.

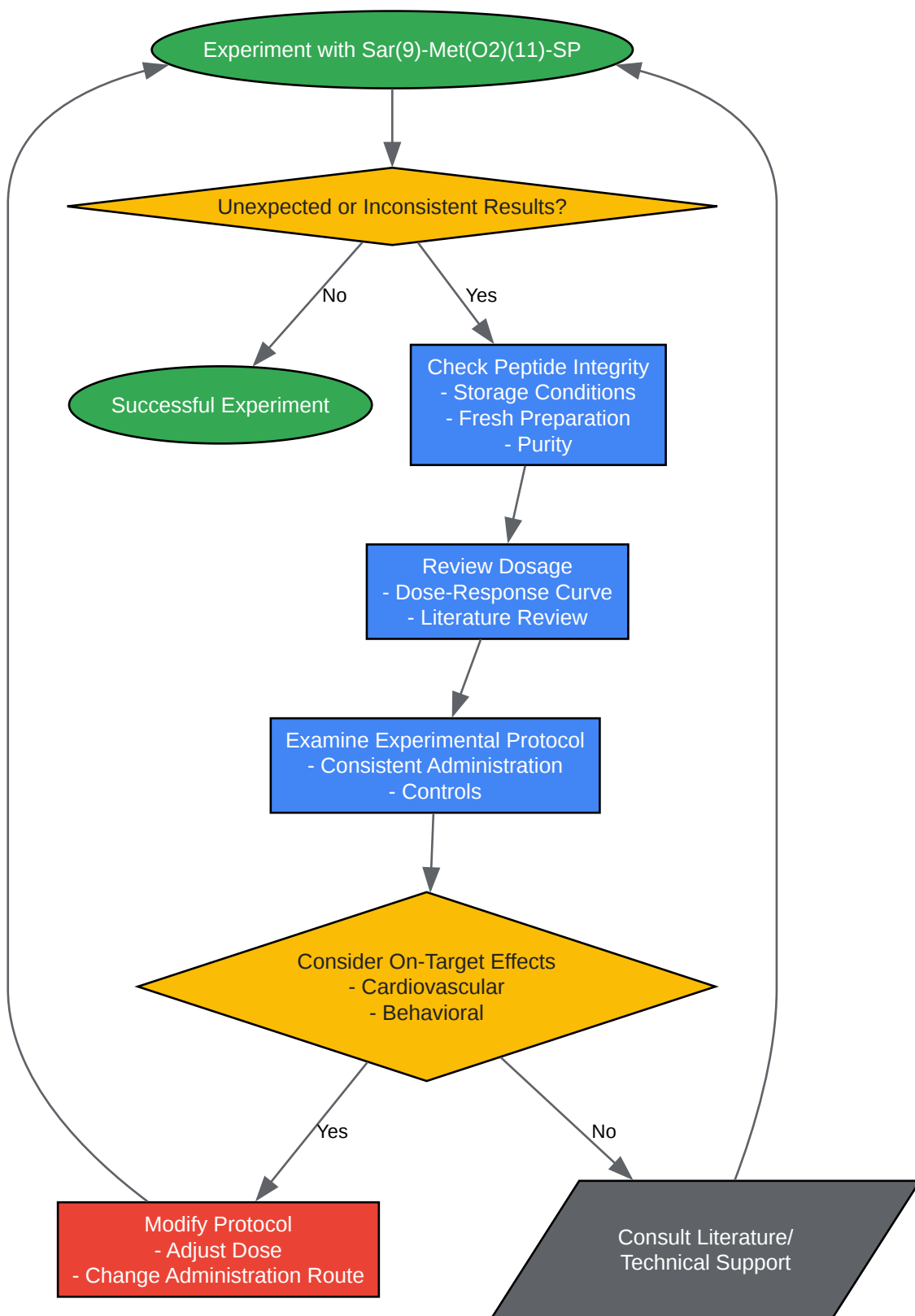
- Animal Model: Male Sprague-Dawley rats with chronically implanted intracerebroventricular (i.c.v.) cannulae.
- Reagents:
 - Sar(9)-Met(O2)(11)-Substance P
 - Artificial cerebrospinal fluid (aCSF) as the vehicle.
- Procedure:
 - Dissolve Sar(9)-Met(O2)(11)-Substance P in aCSF to the desired concentrations.
 - Initially, administer an i.c.v. injection of aCSF (1 μ l) as a baseline control.
 - After a 60-minute acclimatization period, administer a single i.c.v. dose of Sar(9)-Met(O2)(11)-Substance P (e.g., 10, 25, 65, or 100 pmol) in a volume of 1 μ l.[\[5\]](#)[\[6\]](#)
 - Flush the cannula with 5 μ l of aCSF.[\[5\]](#)
 - Continuously monitor mean arterial blood pressure (MAP) and heart rate (HR) using appropriate telemetry or catheterization methods.
 - Observe and score behavioral changes such as face washing, sniffing, and grooming for a defined period post-injection.[\[5\]](#)[\[6\]](#)
 - For dose-response studies, increasing doses can be administered at 24-hour intervals.[\[5\]](#)
- Expected Outcome: A dose-dependent increase in MAP, HR, and the incidence of specific behaviors (face washing, sniffing, grooming).[\[5\]](#)[\[6\]](#)

Visualizations



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Caption: NK1 Receptor Signaling Pathway Activation.



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Caption: Troubleshooting Workflow for Experiments.

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